Evidence Item 1: 5-Azaspiro[3.5]nonane Exhibits Nanomolar Inhibition of RNase L (IC50 = 2.30 nM) – A Target Not Engaged by Positional Isomer 7-Azaspiro[3.5]nonane
5-Azaspiro[3.5]nonane demonstrates potent inhibition of 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM in mouse L cell extracts, measured via inhibition of protein synthesis [1]. In contrast, the positional isomer 7-azaspiro[3.5]nonane has been extensively characterized as a fatty acid amide hydrolase (FAAH) inhibitor scaffold (kinact/Ki >1500 M⁻¹ s⁻¹) [2], but no reported RNase L inhibitory activity has been identified. This differential target engagement highlights that the nitrogen position (5-position vs. 7-position) within the spirocyclic framework critically determines biological target selectivity.
| Evidence Dimension | RNase L inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 7-Azaspiro[3.5]nonane: No reported RNase L inhibition; characterized instead as FAAH inhibitor scaffold |
| Quantified Difference | Qualitative difference in target engagement; 5-aza isomer shows nanomolar RNase L inhibition, 7-aza isomer shows FAAH inhibition |
| Conditions | Mouse L cell extracts; inhibition of protein synthesis as readout |
Why This Matters
For programs targeting RNase L modulation (e.g., antiviral research), 5-azaspiro[3.5]nonane provides a validated entry point with sub-nanomolar potency, whereas the 7-aza isomer is unsuitable due to divergent target selectivity.
- [1] BindingDB. Affinity Data: IC50 = 2.30 nM for RNase L inhibition. BindingDB Entry: BDBM50025002. Assay: Protein synthesis inhibition in mouse L cell extracts. View Source
- [2] Meyers, M. J., et al. 'Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds.' Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6538-6544. DOI: 10.1016/j.bmcl.2011.08.055. View Source
